molecular formula C11H20N2O3 B7910808 3-N-Boc-Amino-epsilon-caprolactam

3-N-Boc-Amino-epsilon-caprolactam

Cat. No.: B7910808
M. Wt: 228.29 g/mol
InChI Key: OSAXWHKEQRUBFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-Boc-Amino-epsilon-caprolactam typically involves the reaction of epsilon-caprolactam with a Boc-protected amine. One common method is the reaction of epsilon-caprolactam with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would include steps for purification and quality control to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-N-Boc-Amino-epsilon-caprolactam can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-N-Boc-Amino-epsilon-caprolactam has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.

    Biology: Serves as a building block for the preparation of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty polymers and materials.

Mechanism of Action

The mechanism of action of 3-N-Boc-Amino-epsilon-caprolactam is primarily related to its role as a synthetic intermediate. The Boc protecting group stabilizes the amine functionality, allowing for selective reactions at other sites on the molecule. Upon removal of the Boc group, the free amine can participate in further chemical transformations, making it a versatile tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-N-Boc-Amino-epsilon-caprolactam is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it particularly valuable in the synthesis of peptides and other nitrogen-containing compounds, where selective protection and deprotection of functional groups are crucial .

Properties

IUPAC Name

tert-butyl N-(2-oxoazepan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(14)7-8/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAXWHKEQRUBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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